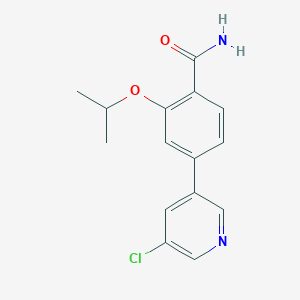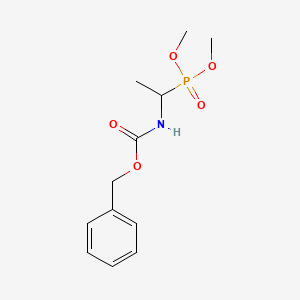
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H3BrF6O2. It is known for its unique structure, which includes both bromine and trifluoromethyl groups attached to a phenol ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol typically involves the bromination of a precursor compound, followed by the introduction of trifluoromethoxy and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Applications De Recherche Scientifique
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into potential pharmaceutical applications includes its use as a lead compound for drug development.
Industry: It is employed in the development of new materials and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism by which 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-(trifluoromethoxy)phenol
- 3-Bromo-4-(trifluoromethyl)phenol
- 3-Bromo-4-(trifluoromethoxy)aniline
Uniqueness
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol stands out due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C8H3BrF6O2 |
|---|---|
Poids moléculaire |
325.00 g/mol |
Nom IUPAC |
3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H3BrF6O2/c9-5-2-3(16)1-4(7(10,11)12)6(5)17-8(13,14)15/h1-2,16H |
Clé InChI |
NWTFTNXWFQXLHV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)



